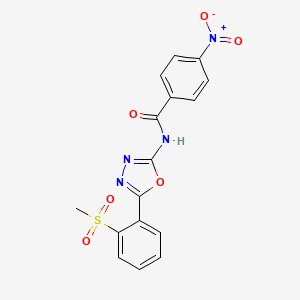

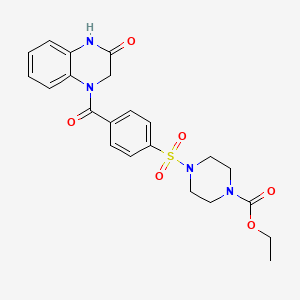

![molecular formula C22H24N4O2 B2504065 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2178770-97-1](/img/structure/B2504065.png)

6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains several functional groups, including an indole moiety, a piperidine ring, and a dihydropyrimidinone core. These features suggest that the compound could be of interest in the field of medicinal chemistry or as a synthetic intermediate for further chemical transformations.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the one-step synthesis approach mentioned in the first paper could be relevant. The three-component condensation described involves 4-piperidinones, which are structurally related to the piperidine ring in the target compound . Additionally, the second paper discusses the use of chiral 2-substituted-6-methyl 2,3-dihydropyidinones as intermediates for constructing piperidine-based compounds . This suggests that a similar strategy could be employed for the synthesis of the dihydropyrimidinone core of the target molecule. The third paper provides insight into the synthesis of 3,4-disubstituted piperidines, which could be relevant to the synthesis of the piperidine moiety present in the target compound .

Molecular Structure Analysis

The molecular structure of the target compound is likely to be complex, with multiple stereocenters and potential for conformational isomerism. The presence of a cyclopropyl group could introduce strain into the molecule, affecting its reactivity. The indole and piperidine rings are known to be important structural motifs in many biologically active molecules, and their incorporation into the target compound could influence its binding to biological targets. The dihydropyrimidinone core is a heterocyclic component that could contribute to the compound's electronic properties and hydrogen bonding potential.

Chemical Reactions Analysis

The functional groups present in the target compound suggest a variety of chemical reactions it could undergo. The indole moiety could participate in electrophilic substitution reactions, while the piperidine ring could be involved in nucleophilic addition or substitution reactions due to the presence of a secondary amine. The dihydropyrimidinone core could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution or condensation reactions. The cyclopropyl group could also be involved in ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests that the compound could have significant solubility in polar solvents. The compound's melting and boiling points, as well as its stability, would be determined by the intermolecular forces present, such as hydrogen bonding and pi-pi interactions between the indole and dihydropyrimidinone rings. The chiral centers in the molecule could also lead to optical activity, making it relevant for studies in chiral separation and enantioselective synthesis.

Scientific Research Applications

Novel Synthesis Approaches

A study by Bararjanian et al. (2010) discusses a novel one-pot synthesis of 2-aminopyrimidinones, demonstrating the chemical versatility and potential for creating complex molecular structures through self-assembly and hydrogen bonding, which could be relevant for developing new materials or pharmaceutical compounds (Bararjanian, S. Balalaie, F. Rominger, & Sanaz Barouti, 2010).

Synthetic Versatility and Biological Evaluation

Dandia et al. (2013) synthesized a series of highly functionalized dispiro heterocycles with potential antimicrobial and antitubercular activities. These compounds, based on dihydropyrimidine derivatives, show the synthetic flexibility of dihydropyrimidinones and their relevance in medicinal chemistry for creating new therapeutic agents (Dandia, Anuj Jain, & Ashok K. Laxkar, 2013).

Chemical Transformations and Applications

Yang and Hardman (2017) explored the use of 2-substituted-6-methyl 2,3-dihydropyidinones for constructing chiral piperidine-based compounds, indicating the potential for synthesizing a wide range of biologically active molecules. This study showcases the application of dihydropyrimidine derivatives in organic synthesis, potentially leading to new drug discoveries (Yang Yang & Clayton T. Hardman, 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should be taken when handling this compound.

Future Directions

properties

IUPAC Name |

6-cyclopropyl-3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21-12-20(16-1-2-16)24-14-26(21)13-15-6-9-25(10-7-15)22(28)18-4-3-17-5-8-23-19(17)11-18/h3-5,8,11-12,14-16,23H,1-2,6-7,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAJRUOWWSQDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

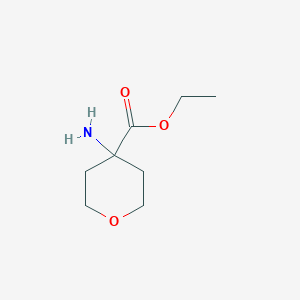

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

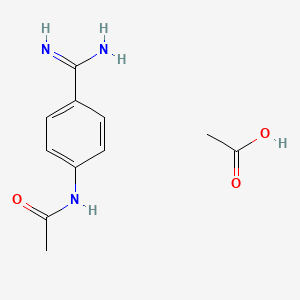

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

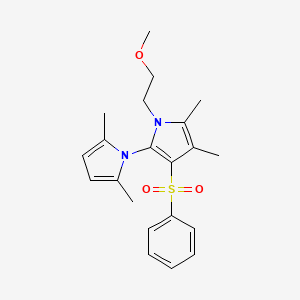

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)